Bis-(p-hydroxyphenyl)-pyridyl-2-methane-glucuronide

Description

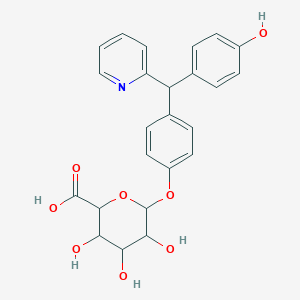

Bis-(p-hydroxyphenyl)-pyridyl-2-methane-glucuronide is a glucuronidated metabolite derived from bis-(p-hydroxyphenyl)-pyridyl-2-methane, the active laxative principle of bisacodyl and sodium picosulfate . Glucuronidation, a Phase II metabolic reaction, enhances water solubility for renal or biliary excretion, typically reducing biological activity . This compound features a central pyridyl ring substituted with two p-hydroxyphenyl groups and a glucuronic acid moiety, distinguishing it structurally from non-conjugated analogs. Its primary application lies in gastroenterology, where prodrugs like sodium picosulfate are hydrolyzed to release the active metabolite in the colon .

Properties

Molecular Formula |

C24H23NO8 |

|---|---|

Molecular Weight |

453.4 g/mol |

IUPAC Name |

3,4,5-trihydroxy-6-[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C24H23NO8/c26-15-8-4-13(5-9-15)18(17-3-1-2-12-25-17)14-6-10-16(11-7-14)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h1-12,18-22,24,26-29H,(H,30,31) |

InChI Key |

RRVPDCNRRXUDQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl Bisacodyl Beta-D-Glucuronide typically involves the glucuronidation of Desacetyl Bisacodyl. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Desacetyl Bisacodyl . Chemical glucuronidation, on the other hand, involves the use of glucuronic acid derivatives under specific reaction conditions .

Industrial Production Methods

Industrial production of Desacetyl Bisacodyl Beta-D-Glucuronide may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant enzymes and advanced bioreactors . The product is then purified using techniques such as chromatography to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Desacetyl Bisacodyl Beta-D-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, hydroxides, and amines under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds . Substitution reactions can result in a wide range of products, including halogenated, hydroxylated, or aminated derivatives .

Scientific Research Applications

Desacetyl Bisacodyl Beta-D-Glucuronide has a wide range of applications in scientific research, including:

Mechanism of Action

Desacetyl Bisacodyl Beta-D-Glucuronide exerts its effects through its interaction with specific enzymes and receptors in the body. The compound is deacetylated to its active form, which can stimulate parasympathetic nerves in the colon, increasing motility and secretions . This mechanism is similar to that of Bisacodyl, which is known to enhance gut motility and secretion through its active metabolite .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Bisacodyl and Sodium Picosulfate

- Structure : Bisacodyl (acetylated prodrug) and sodium picosulfate (sulfate ester prodrug) both metabolize to bis-(p-hydroxyphenyl)-pyridyl-2-methane in the gut .

- Key Difference : The glucuronide form lacks laxative activity due to increased hydrophilicity, whereas the deconjugated form directly stimulates colonic motility .

Bisphenol A (BPA)

- Structure : 2,2-bis(4-hydroxyphenyl)propane, sharing the bis-(p-hydroxyphenyl) motif but lacking pyridyl and glucuronide groups .

- Function : BPA exhibits estrogenic activity by binding estrogen receptors (ERα/ERβ), unlike the glucuronidated compound, which is metabolically inert in endocrine pathways .

Methoxychlor Metabolite (HPTE)

Metabolic Pathways and Toxicity

- Bis-(p-hydroxyphenyl)-pyridyl-2-methane-glucuronide: Rapidly excreted due to glucuronidation, minimizing systemic toxicity.

- BPA: Poorly metabolized, leading to bioaccumulation; linked to reproductive toxicity and carcinogenicity .

- HPTE : Persists in adipose tissue, causing long-term endocrine disruption .

Research Findings and Clinical Relevance

- Efficacy in Laxatives : Sodium picosulfate (prodrug of the target compound’s active form) demonstrates comparable efficacy to polyethylene glycol (PEG) in bowel preparation, with fewer electrolyte imbalances .

- Environmental Impact : BPA and methoxychlor metabolites are environmentally persistent, whereas the glucuronide is rapidly cleared, reducing ecological risks .

Biological Activity

Bis-(p-hydroxyphenyl)-pyridyl-2-methane-glucuronide (BHPM) is a significant metabolite of bisacodyl, a widely used stimulant laxative. This compound plays a crucial role in enhancing intestinal motility and secretion, making it valuable in treating constipation and preparing patients for surgical procedures. The following article delves into the biological activity of BHPM, examining its mechanisms, effects on the gastrointestinal system, and relevant research findings.

Chemical Composition

- IUPAC Name : 4-[(4-hydroxyphenyl)(pyridin-2-yl)methyl]phenol

- Molecular Formula : C₁₈H₁₅N₁O₂

- Average Molecular Weight : 277.32 g/mol

The compound's structure is characterized by a complex arrangement of phenolic and pyridine moieties, which contribute to its biological activity and pharmacological properties.

Synthesis Pathway

The synthesis of BHPM can be achieved through the following steps:

- React p-hydroxybenzaldehyde with pyridine in the presence of a catalyst.

- Reduce the resulting intermediate to yield bis-(p-hydroxyphenyl)-pyridyl-2-methane.

BHPM exhibits significant biological activity primarily as a stimulant laxative. Its mechanisms include:

- Enhancement of Intestinal Motility : BHPM increases muscle tone in both circular and longitudinal muscles of the intestine, with a more pronounced effect in the large intestine compared to the small intestine .

- Stimulation of Mucosal Secretion : The compound enhances epithelial ion fluxes, leading to increased secretion of chloride and bicarbonate ions, which are crucial for fluid movement in the intestines .

Pharmacokinetics

Following oral or rectal administration, bisacodyl is rapidly hydrolyzed to BHPM. Studies indicate that approximately 51.8% of the dose is recovered in feces as free BHPM, while around 10.5% is found in urine as BHPM glucuronide . The plasma elimination half-life of BHPM glucuronide is estimated to be approximately 16.5 hours.

Toxicology and Safety

Acute toxicity studies have shown that bisacodyl has low toxicity levels, exceeding 2 g/kg in rodents and non-rodents . No significant genotoxic potential has been observed, distinguishing it from other laxatives like phenolphthalein .

Clinical Studies

A study conducted on human intestinal preparations demonstrated that BHPM concentration-dependently increased muscle tone across different segments of the intestine. The highest effect was noted in large intestinal longitudinal muscle .

| Concentration (μM) | Effect on Muscle Tone | Mechanism |

|---|---|---|

| 0.5 | Mild Increase | N/A |

| 1 | Moderate Increase | Nerve-mediated secretion |

| 5 | Significant Increase | Calcium channel involvement |

Comparative Analysis with Other Laxatives

Research comparing BHPM with other laxatives such as sodium picosulfate indicates that both compounds undergo hydrolysis to yield BHPM as the active agent responsible for laxative effects .

Q & A

Q. What are the primary metabolic pathways leading to the formation of Bis-(p-hydroxyphenyl)-pyridyl-2-methane-glucuronide (BHPM-glucuronide) in vivo?

BHPM-glucuronide is formed via hydrolysis of bisacodyl by endogenous esterases in the large intestine, yielding the active metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). Subsequent glucuronidation occurs in the intestinal wall, mediated by UDP-glucuronosyltransferases (UGTs), rather than hepatic enzymes. This conjugation enhances water solubility for renal excretion. Researchers should validate hydrolysis and conjugation pathways using in vitro models (e.g., intestinal tissue homogenates) and enzyme inhibition assays .

Q. Which analytical techniques are recommended for quantifying BHPM-glucuronide in biological matrices?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard due to its sensitivity and specificity. Method validation should include:

Q. What stability considerations are critical for BHPM-glucuronide in experimental settings?

BHPM-glucuronide is prone to hydrolysis under acidic conditions. Researchers should:

- Use buffered solutions (pH 6–8) during sample preparation.

- Store samples at -80°C to prevent enzymatic degradation.

- Include stability controls in pharmacokinetic studies to confirm compound integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data for BHPM-glucuronide across studies?

Contradictions often arise from:

- Inter-individual variability in gut flora affecting bisacodyl hydrolysis.

- Analytical method differences (e.g., extraction efficiency, detector sensitivity). Mitigation strategies include:

- Standardizing protocols for sample collection and storage.

- Using isotope-labeled internal standards (e.g., deuterated analogs) to improve quantification accuracy .

Q. What experimental approaches optimize the study of BHPM-glucuronide’s enterohepatic recirculation?

Q. What challenges arise in synthesizing BHPM-glucuronide for reference standards, and how are they addressed?

Key challenges include:

- Regioselective glucuronidation of BHPM’s phenolic hydroxyl groups.

- Purification of the conjugate from unreacted intermediates. Solutions involve:

- Using protective groups (e.g., acetyl) during glucuronidation to direct conjugation sites.

- Multi-step chromatography (e.g., reverse-phase HPLC) for isolation .

Q. How can tissue-specific glucuronidation of BHPM be experimentally validated?

- Enzyme localization assays : Immunohistochemistry or Western blotting for UGT isoforms in intestinal vs. hepatic tissues.

- Knockout models : UGT-deficient cell lines or animal models to confirm conjugation pathways.

- Comparative metabolic profiling : Incubate BHPM with intestinal and liver microsomes to quantify glucuronide formation .

Methodological Frameworks

For advanced experimental design, consider:

- PICO Framework : Define Population (e.g., in vitro models), Intervention (e.g., enzyme inhibitors), Comparison (e.g., wild-type vs. UGT-knockout), and Outcomes (e.g., glucuronide yield).

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to regulatory or pharmacological contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.